molecular formula C25H18N6 B5860809 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Numéro de catalogue B5860809
Poids moléculaire: 402.4 g/mol
Clé InChI: DKNIHEGRVFDUMW-VULFUBBASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as ACAT inhibitor, is a chemical compound used in scientific research. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is an enzyme involved in the synthesis of cholesterol esters. ACAT inhibitors have been studied extensively in relation to their potential as therapeutic agents for the treatment of atherosclerosis and other cardiovascular diseases.

Mécanisme D'action

9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone inhibits the activity of this compound, which is involved in the synthesis of cholesterol esters. Cholesterol esters are important components of lipoproteins, which are responsible for transporting cholesterol in the blood. Inhibition of this compound reduces the accumulation of cholesterol esters in macrophages, which can lead to a reduction in the development of atherosclerosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibitors can reduce the accumulation of cholesterol esters in macrophages and inhibit the formation of foam cells, which are characteristic of atherosclerosis. In vivo studies have shown that this compound inhibitors can reduce the development of atherosclerosis in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone in lab experiments is its potency as an this compound inhibitor. It has been shown to be a highly effective inhibitor of this compound in vitro and in vivo. However, one limitation of using this compound inhibitors in general is their potential to cause liver toxicity. This is a concern for the development of this compound inhibitors as therapeutic agents for the treatment of atherosclerosis and other cardiovascular diseases.

Orientations Futures

There are several future directions for research on 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone and this compound inhibitors in general. One area of research is the development of more potent and selective this compound inhibitors with reduced potential for liver toxicity. Another area of research is the identification of new therapeutic targets for the treatment of atherosclerosis and other cardiovascular diseases. Finally, there is a need for more research on the long-term safety and efficacy of this compound inhibitors in humans.

Méthodes De Synthèse

The synthesis of 9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been reported in the literature. The method involves the reaction of 9-anthracenecarbaldehyde with 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. The resulting compound is then purified by recrystallization.

Applications De Recherche Scientifique

9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been widely used in scientific research as an this compound inhibitor. It has been studied extensively for its potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. This compound inhibitors have been shown to reduce the accumulation of cholesterol esters in macrophages, which play a key role in the development of atherosclerosis.

Propriétés

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6/c1-15-10-11-22-20(12-15)23-24(27-22)28-25(31-29-23)30-26-14-21-18-8-4-2-6-16(18)13-17-7-3-5-9-19(17)21/h2-14H,1H3,(H2,27,28,30,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNIHEGRVFDUMW-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.